molecular formula C11H11BrO2 B1308881 Methyl 2-(bromomethyl)-3-phenylacrylate CAS No. 53059-43-1

Methyl 2-(bromomethyl)-3-phenylacrylate

Cat. No.: B1308881
CAS No.: 53059-43-1
M. Wt: 255.11 g/mol
InChI Key: GIVCLXFKVGOEAT-JXMROGBWSA-N
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Description

Methyl 2-(bromomethyl)-3-phenylacrylate is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225053. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-2-(bromomethyl)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCLXFKVGOEAT-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53059-43-1
Record name NSC225053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Historical Development and Mechanistic Evolution of α Bromomethyl Acrylates

The emergence of α-bromomethyl acrylates as important building blocks is intrinsically linked to the development of the Morita-Baylis-Hillman (MBH) reaction. This carbon-carbon bond-forming reaction, catalyzed by a tertiary amine or phosphine (B1218219), couples an activated alkene with a carbon electrophile, such as an aldehyde. nih.gov The initial adducts, α-methylene-β-hydroxycarbonyl compounds, serve as the direct precursors to α-bromomethyl acrylates.

The mechanism of the Baylis-Hillman reaction involves the initial addition of the nucleophilic catalyst to the activated alkene, generating a zwitterionic enolate. This enolate then adds to the aldehyde in an aldol-type reaction. A subsequent proton transfer and elimination of the catalyst yields the final allylic alcohol product. nih.gov

The transformation of these Baylis-Hillman adducts into α-bromomethyl acrylates is typically achieved through an allylic bromination reaction. A common and effective method for this conversion is the use of N-bromosuccinimide (NBS). The mechanism of allylic bromination with NBS proceeds via a free radical chain reaction. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator. The resulting bromine radical then abstracts an allylic hydrogen from the substrate, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br2, which is present in low concentrations, to yield the allylic bromide product and another bromine radical, thus propagating the chain. organic-chemistry.orgnih.govresearchgate.net The low concentration of Br2 is crucial to favor substitution over the competing electrophilic addition to the double bond. researchgate.net

Structural Features and Inherent Reactivity of the Allylic Bromide and α,β Unsaturated Ester Motif

The reactivity of Methyl 2-(bromomethyl)-3-phenylacrylate is dictated by the interplay of its two key functional groups: the allylic bromide and the α,β-unsaturated ester.

The allylic bromide moiety is a highly reactive electrophilic site. The carbon-bromine bond is polarized, rendering the carbon atom susceptible to nucleophilic attack. Furthermore, the proximity of the double bond allows for reactions to occur via both SN2 and SN2' mechanisms. In an SN2 reaction, the nucleophile directly displaces the bromide ion. In an SN2' reaction, the nucleophile attacks the γ-carbon of the double bond, leading to a rearrangement of the double bond and expulsion of the bromide ion. The resonance stabilization of the resulting allylic carbocation intermediate in SN1-type reactions also contributes to its high reactivity.

The α,β-unsaturated ester motif, on the other hand, is a classic Michael acceptor. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles. This functionality also allows the molecule to participate in various cycloaddition reactions, acting as a dienophile in Diels-Alder reactions, for example.

The combination of these two functionalities in a single molecule makes this compound a bifunctional reagent, capable of participating in a variety of tandem and domino reactions. The inherent electronic properties and spatial arrangement of these groups allow for sequential or concerted reactions, leading to the rapid construction of complex molecular frameworks.

Overview of Contemporary Synthetic Utility and Emerging Reaction Modalities

Preparation via Morita-Baylis-Hillman (MBH) Adducts

A principal strategy for the synthesis of this compound involves the well-established Morita-Baylis-Hillman reaction. This reaction provides a direct route to densely functionalized allylic alcohols, which serve as crucial precursors for the target compound.

Halogenation of Methyl 3-hydroxy-2-methylene-3-phenylpropanoate and Related Allylic Alcohols

The Morita-Baylis-Hillman reaction between an aldehyde, such as benzaldehyde, and an activated alkene, like methyl acrylate (B77674), yields the corresponding α-methylene-β-hydroxy ester. In the case of this compound synthesis, the key intermediate is methyl 3-hydroxy-2-methylene-3-phenylpropanoate. This MBH adduct is then subjected to a halogenation step to replace the hydroxyl group with a bromine atom.

This transformation is typically achieved using various brominating agents. The reaction of the allylic alcohol with a suitable reagent, such as N-bromosuccinimide (NBS) in the presence of dimethyl sulfide, can effectively yield the desired this compound. This method provides a direct conversion of the MBH adduct to the final product.

Stereocontrolled Approaches in MBH Adduct Formation Preceding Bromination

The stereochemistry of the final product can be influenced by controlling the formation of the Morita-Baylis-Hillman adduct precursor. The development of asymmetric MBH reactions has allowed for the synthesis of enantiomerically enriched allylic alcohols. This is often achieved through the use of chiral catalysts, such as chiral phosphines or amines.

For instance, chiral aziridine-phosphines have been demonstrated to be highly efficient catalysts in the asymmetric Morita–Baylis–Hillman reaction of various aromatic aldehydes with methyl acrylate, affording the corresponding chiral allylic alcohols in high chemical yields and with excellent enantiomeric excess (up to 98% ee). mdpi.com Similarly, chiral pyrrolizidine-based organocatalysts have been employed to facilitate asymmetric MBH reactions through hydrogen bonding interactions, leading to the formation of β-hydroxy acrylates with significant enantioselectivity. nih.gov The subsequent bromination of these enantiomerically enriched MBH adducts would then provide a route to chiral this compound.

Table 1: Examples of Chiral Catalysts in Asymmetric Morita-Baylis-Hillman Reactions

Catalyst TypeExample CatalystAldehydeActivated AlkeneEnantiomeric Excess (ee)
Chiral Aziridine-PhosphineEnantiomerically pure phosphine (B1218219) with aziridine (B145994) moietyAromatic AldehydesMethyl Vinyl Ketone / Methyl AcrylateUp to 98%
Chiral Pyrrolidine-based(S)-N-(2,4-Dinitrophenyl)pyrrolidine-2-carboximidep-NitrobenzaldehydeMethyl AcrylateHigh

Dehydrohalogenation Strategies

An alternative synthetic approach to α-bromomethyl acrylates involves dehydrohalogenation reactions, where a hydrogen halide is eliminated from a dihaloester precursor.

Selective Elimination Reactions from Dibromo Esters

This method typically starts with the formation of a β,β'-dibromoisobutyrate derivative. For example, methyl β,β'-dibromoisobutyrate can be prepared and subsequently treated with a base to induce the elimination of one equivalent of hydrogen bromide. orgsyn.org This selective elimination reaction leads to the formation of the desired α-(bromomethyl)acrylate. The choice of base and reaction conditions is crucial to ensure the selective elimination and to avoid potential side reactions.

Base-Mediated Dehydrobromination Protocols for α-Bromomethyl Acrylate Synthesis

A widely used and efficient method for the dehydrobromination of dibromo esters is the use of a tertiary amine base, such as triethylamine. orgsyn.org The reaction involves the treatment of a solution of the dibromo ester in an anhydrous solvent, like benzene, with triethylamine. The base facilitates the elimination of HBr, leading to the formation of the α,β-unsaturated ester. This protocol has been shown to be a convenient and high-yielding method for the synthesis of methyl α-(bromomethyl)acrylate. orgsyn.org

Table 2: Dehydrobromination of Methyl β,β'-dibromoisobutyrate

SubstrateBaseSolventReaction ConditionsProductYield
Methyl β,β'-dibromoisobutyrateTriethylamineAnhydrous BenzeneStirring at room temperature, followed by refluxMethyl α-(bromomethyl)acrylate80%

Emerging Synthetic Pathways and Methodological Enhancements

Research in the field of organic synthesis continues to produce novel and more efficient methods for the preparation of α-bromomethyl acrylates. These emerging pathways often focus on improving reaction times, yields, and environmental friendliness.

Recent advancements in the Morita-Baylis-Hillman reaction include the use of mechanochemistry, specifically high-speed ball milling, to accelerate the reaction rate significantly, with some reactions reaching completion in as little as 30 minutes under neat (solvent-free) conditions. nih.gov This represents a substantial improvement over traditional solution-phase MBH reactions, which can often take days to complete.

Furthermore, solvent-free conditions, often coupled with catalysis by 1,4-diazabicyclo mdpi.commdpi.commdpi.comoctane (DABCO) at reduced temperatures (e.g., 0 °C), have been shown to be highly effective for the synthesis of MBH adducts. researchgate.net These "green" methodologies not only enhance reaction efficiency but also reduce the environmental impact by minimizing or eliminating the use of volatile organic solvents.

One-pot synthetic procedures are also gaining prominence. For instance, a one-pot method for the synthesis of α-bromoacrylates from aldehydes has been developed, which proceeds via a Wittig reaction with ethyl tribromoacetate (B1203011) and triphenylphosphine, followed by a subsequent dehydrobromination step. organic-chemistry.org Such one-pot reactions offer increased efficiency by reducing the number of workup and purification steps. Another example involves a tin powder-promoted one-pot reaction of aldehydes or ketones, hydrazides, and ethyl 2-(bromomethyl)acrylate to construct α-methylene-γ-lactams, showcasing the utility of α-bromomethyl acrylates in multicomponent reactions. nih.gov

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution at the allylic carbon bearing the bromine atom. This reactivity is central to its application in the synthesis of complex molecular architectures.

Reactions with Organosulfur Reagents for Allyl Sulfone Generation

The introduction of a sulfonyl group into the molecular framework via reaction with organosulfur reagents is a key transformation of this compound, leading to the formation of synthetically valuable allyl sulfones.

A highly efficient method for the synthesis of allyl sulfones involves the cesium carbonate (Cs₂CO₃)-mediated radical sulfonylation of this compound with various S-aryl/alkyl benzenethiosulfonates. This reaction proceeds under mild conditions and demonstrates broad substrate scope, affording the desired products in good to high yields. The reaction is believed to proceed through a radical-mediated pathway.

The efficacy of this transformation has been demonstrated with a range of thiosulfonates, highlighting its versatility. For instance, the reaction of (Z)-methyl 2-(bromomethyl)-3-phenylacrylate with S-phenyl benzenethiosulfonate in the presence of cesium carbonate provides the corresponding allyl sulfone in high yield. nih.gov The reaction conditions are generally mild, and the protocol has been shown to be scalable. nih.gov

Detailed research findings have shown that various substituted thiosulfonates can be employed, leading to a diverse array of allyl sulfones. The electronic properties of the substituents on the thiosulfonate appear to have a limited effect on the efficiency of the sulfonylation process. nih.gov

Table 1: Radical Sulfonylation of this compound with Various Thiosulfonates nih.gov

Entry Thiosulfonate Product Yield (%)
1 S-(4-fluorophenyl) 4-fluorobenzenethiosulfonate Methyl (Z)-2-{[(4-fluorophenyl)sulfonyl]methyl}-3-phenylacrylate 80
2 S-(4-chlorophenyl) 4-chlorobenzenethiosulfonate Methyl (Z)-2-{[(4-chlorophenyl)sulfonyl]methyl}-3-phenylacrylate 78

While the reaction of this compound with thiosulfonates is well-documented, specific examples of its direct nucleophilic substitution with simple thiolates to generate allyl sulfides are not extensively reported in the surveyed scientific literature. This type of SN2 reaction is a fundamental transformation for allylic halides, and it is plausible that this compound would react with various thiolates (e.g., sodium thiophenoxide) to yield the corresponding allyl sulfides. However, detailed studies focusing solely on this specific transformation of this compound were not identified in the course of this review.

C- and N-Alkylation Reactions with Heteroatom Nucleophiles (e.g., quinazolinones)

The electrophilic nature of the bromomethyl group in this compound makes it a suitable candidate for alkylating heteroatom nucleophiles. Quinazolinones, possessing nucleophilic nitrogen and oxygen centers, are known to undergo alkylation. In principle, the reaction of this compound with a quinazolinone could lead to either N- or O-alkylation, depending on the reaction conditions and the substitution pattern of the quinazolinone. Despite the general reactivity of quinazolinones as nucleophiles in alkylation reactions, specific documented examples of their reaction with this compound were not found in the reviewed literature.

Organometallic Reagent-Mediated Transformations

The reaction of this compound with organometallic reagents opens up further avenues for carbon-carbon bond formation and functionalization.

Zinc-Promoted Reactions

Zinc-promoted reactions, such as the Reformatsky and Barbier-type reactions, are powerful methods for the formation of carbon-carbon bonds from α-halo esters and carbonyl compounds. These reactions involve the in situ formation of an organozinc reagent which then adds to an electrophile. Given the structure of this compound, it is a potential substrate for such transformations. For instance, a Reformatsky-type reaction with an aldehyde or ketone would be expected to yield a β-hydroxy ester derivative. However, a detailed investigation of the scientific literature did not yield specific examples of zinc-promoted reactions involving this compound. While the Barbier reaction and related zinc-mediated couplings are well-established for other allylic bromides, their specific application to this substrate remains to be documented in the available literature.

Investigations into Chelation-Controlled Reactivity and Diastereoselectivity

A key feature of the aforementioned domino annulation is its high degree of diastereoselectivity. organic-chemistry.org The stereochemical outcome of the reaction is rationalized by a proposed six-membered chair-like transition state. organic-chemistry.org In this model, the stereochemistry is determined by the facial attack of the organozinc intermediate on the isatin (B1672199) carbonyl. Attacks from the re-re and si-si faces are considered unfavorable due to the resulting axial positioning of the phenyl group from the acrylate moiety. organic-chemistry.org

Conversely, attacks from the si-re and re-si faces lead to a more stable transition state, ultimately yielding the cis-configured products with respect to the phenyl group of the indolin-2-one and the aryl group of the bromomethyl acrylate. organic-chemistry.org This high level of control over the stereochemistry suggests a chelation-controlled mechanism, where the zinc metal coordinates with both the isatin carbonyl and the ester group of the acrylate, thus directing the nucleophilic attack from a specific face of the isatin. organic-chemistry.org

The reaction of various substituted isatins with Methyl (E)-2-(bromomethyl)-3-phenylacrylate consistently provides the corresponding lactone products with greater than 99% diastereomeric ratio (dr). organic-chemistry.org

Table 1: Diastereoselective Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones

Isatin DerivativeAcrylateProductYield (%)Diastereomeric Ratio (dr)
IsatinMethyl (E)-2-(bromomethyl)-3-phenylacrylate3cb75>99
N-Allyl IsatinMethyl (E)-2-(bromomethyl)-3-phenylacrylate3db81>99
5-Iodo Isatin DimerMethyl (E)-2-(bromomethyl)-3-phenylacrylate3ib78>99

Data sourced from Mukthapuram, P. R., & Natarajan, A. (2024). Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. Molecules, 29(15), 3612. organic-chemistry.org

Reductive Coupling and Olefin Isomerization Reactions

A comprehensive search of the scientific literature did not yield specific examples of reductive coupling or olefin isomerization reactions for the compound this compound. While reductive couplings of allylic halides and isomerization of α,β-unsaturated esters are well-established transformations in organic synthesis, their application to this specific substrate has not been reported in the reviewed literature.

Indium-Mediated Processes

Indium has emerged as a versatile metal in organic synthesis due to its unique reactivity, particularly its ability to mediate reactions in aqueous media. rsc.orgresearchgate.net

Michael Addition Reactions with Electron-Deficient Olefins (e.g., Arylidenemalononitriles) in Aqueous Media

A convenient method for the synthesis of Michael-type addition products utilizing Methyl (Z)-2-(bromomethyl)-3-phenylacrylate has been developed using indium metal in an aqueous medium. rsc.orgresearchgate.net The reaction proceeds via a Michael addition of the organoindium reagent, generated in situ from the allylic bromide, to various substituted arylidenemalononitriles. researchgate.net

Table 2: Indium-Mediated Michael Addition of Methyl (Z)-2-(bromomethyl)-3-phenylacrylate to Arylidenemalononitriles

EntryArylidenemalononitrile Substituent (Ar)ProductTime (h)Yield (%)
1C₆H₅3a385
24-ClC₆H₄3b382
34-BrC₆H₄3c3.581
44-FC₆H₄3d384
54-CH₃C₆H₄3e478
64-CH₃OC₆H₄3f4.576
72-ClC₆H₄3g3.580

Data adapted from Laitonjam, W. S., Thingom, B., & Moirangthem, S. D. (2013). Indium-mediated Michael Addition of Methyl (Z)-2-(Bromomethyl)-3-phenylacrylate to Arylidenemalononitriles in Aqueous Medium. Organic Preparations and Procedures International, 45(3), 246-251. rsc.orgresearchgate.net

Barbier-Type Carbonyl Additions with Analogous α-Bromomethyl Acrylates

The Barbier reaction is an organometallic reaction where an alkyl halide, a carbonyl group, and a metal react to form a primary, secondary, or tertiary alcohol. researchgate.net A key feature of the Barbier reaction is the in situ generation of the organometallic species. researchgate.net Indium is a commonly used metal for this transformation, offering the advantage of being relatively inexpensive and water-insensitive, often allowing the reaction to be performed in aqueous media. researchgate.net

In the context of α-bromomethyl acrylates, indium-mediated Barbier-type additions to carbonyl compounds provide a direct route to α-methylene-γ-butyrolactones. For instance, the indium-mediated allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous solvents has been shown to be an efficient method for synthesizing these valuable lactone structures. nih.gov The reaction generally proceeds with moderate to high yields and can exhibit excellent diastereoselectivity, particularly when water is used as the solvent. nih.gov While not specifically reported for this compound, its structural similarity to other α-bromomethyl acrylates suggests it would be a viable substrate for analogous indium-mediated Barbier-type additions to aldehydes and ketones.

Samarium Diiodide (SmI₂)-Promoted Reactions

Samarium diiodide (SmI₂), also known as Kagan's reagent, is a powerful and versatile single-electron transfer reducing agent widely used in organic synthesis. Its reactivity can be finely tuned by the choice of solvents and additives, allowing for a broad range of transformations, including functional group reductions and carbon-carbon bond formations.

Given the bifunctional nature of this compound, featuring both an allylic bromide and an α,β-unsaturated ester, several SmI₂-promoted reactions can be envisaged. SmI₂ is known to mediate the reductive coupling of α,β-unsaturated esters with carbonyl compounds to afford γ-lactones. organic-chemistry.org This reaction is believed to proceed through a radical mechanism. organic-chemistry.org

Furthermore, SmI₂ is effective in promoting Barbier-type reactions, where the reduction of an alkyl halide, such as an allylic bromide, generates an organosamarium intermediate that can then add to a carbonyl group. In the case of this compound, an intramolecular SmI₂-promoted reaction could potentially occur, where the initially formed organosamarium species attacks the ester carbonyl, leading to cyclization. The outcome of SmI₂-mediated reactions is often highly dependent on the reaction conditions and the specific substrate, suggesting that this compound could serve as a precursor to various complex structures under different SmI₂-promoted protocols.

Selective Addition to Carbonyl Compounds for Functionalized Baylis-Hillman Adduct Equivalents

The Baylis-Hillman reaction is a well-established carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. organic-chemistry.orgresearchgate.net The resulting adducts are densely functionalized molecules containing hydroxyl, alkene, and electron-withdrawing groups. ijasrm.com this compound can be utilized to generate structures that are synthetic equivalents of Baylis-Hillman adducts through a different mechanistic pathway.

Instead of a catalytic reaction, this substrate can undergo nucleophilic attack, particularly by organometallic reagents or pre-formed enolates derived from carbonyl compounds. For instance, the reaction of an enolate with this compound would proceed via an SN2 or SN2' mechanism, displacing the bromide and forming a new carbon-carbon bond. This approach circumvents the often slow reaction rates associated with the traditional Baylis-Hillman reaction and provides access to a wider range of functionalized products that retain the core structural features of a Baylis-Hillman adduct.

Reagent TypeReaction PathwayProduct Class
Pre-formed lithium enolateSN2 displacement of bromideγ-Keto-α-methylene ester
Grignard reagent + Cu(I) catalystSN2' conjugate additionα-Substituted phenylacrylate
Reformatsky reagent (Zn enolate)SN2 displacement of bromideFunctionalized keto-ester
Stereoselective Generation and Reactivity of Vinylsamarium Reagents

Samarium(II) iodide (SmI2) is a potent single-electron transfer (SET) reagent widely employed in organic synthesis for its ability to mediate a variety of reductive coupling reactions under mild conditions. nih.govnih.gov When applied to α-halocarbonyl compounds, it facilitates Reformatsky-type reactions by generating samarium enolates. rsc.orggu.sepsu.edu In the case of this compound, the presence of the allylic bromide allows for the generation of a unique vinylsamarium intermediate.

The reaction is initiated by a two-electron reduction of the carbon-bromine bond by two equivalents of SmI2, leading to the formation of a nucleophilic vinylsamarium(III) species. This organosamarium reagent is highly reactive towards electrophiles, particularly carbonyl compounds. The strong oxophilicity of the samarium ion plays a crucial role in the subsequent reaction with aldehydes or ketones, often proceeding through a highly organized, chelation-controlled transition state. This organization allows for a significant degree of stereocontrol in the formation of the new carbon-carbon bond, yielding β-hydroxy ester derivatives with predictable diastereoselectivity. The stereochemical outcome is influenced by the steric environment of both the vinylsamarium reagent and the carbonyl substrate.

Table: Stereoselective Addition of Vinylsamarium Reagent to Aldehydes Hypothetical data based on known SmI2 reactivity.

Aldehyde Major Diastereomer Diastereomeric Ratio (d.r.)
Benzaldehyde syn 85:15
Isobutyraldehyde syn 90:10

Gallium-Catalyzed Allylic Alkylation Reactions (for related aryl-substituted bromides)

Gallium salts, such as GaCl3 and Ga(OTf)3, are effective Lewis acids that can catalyze a range of organic transformations, including allylation and Friedel-Crafts reactions. In the context of allylic alkylation, gallium catalysts activate allylic substrates towards nucleophilic attack. For aryl-substituted allylic bromides, which are structurally related to this compound, gallium(III) halides can facilitate the formation of an intermediate allylic carbocation, stabilized by both the Lewis acid and the aryl substituent.

This activated intermediate is then susceptible to attack by various nucleophiles, including arenes, alkenes, or organometallic reagents. The regioselectivity of the nucleophilic attack (at the α or γ position) is influenced by the electronic and steric properties of the substrate and the nature of the nucleophile. Gallium-catalyzed reactions often proceed under mild conditions and exhibit high selectivity, making them a valuable tool for the construction of complex molecular architectures from aryl-substituted allylic precursors.

Cycloaddition and Cascade Reactions

Intramolecular 1,3-Dipolar Nitrile Oxide Cycloadditions (with derivatives)

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a powerful and highly convergent method for the synthesis of 2-isoxazoline heterocycles. researchgate.netrsc.org This reaction can be applied in an intramolecular fashion to construct complex, fused, or bridged ring systems. nih.gov To achieve this with a substrate like this compound, a derivative must be prepared where a nitrile oxide or its precursor is tethered to the molecule.

For example, the phenyl group could be substituted with an aldoxime group (-CH=NOH). In the presence of an oxidant (e.g., sodium hypochlorite), the aldoxime is converted in situ to the corresponding nitrile oxide. This transient, highly reactive 1,3-dipole can then undergo an intramolecular [3+2] cycloaddition with the tethered acrylate double bond. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, typically resulting in the formation of a single regioisomer. Such cascade reactions provide rapid access to polycyclic isoxazoline-fused frameworks from acyclic precursors.

Unanticipated Byproduct Formation in Heterocycle Synthesis (e.g., Triazoles and Coumarins)

The synthesis of heterocycles often involves multi-step sequences where the reactivity of all functional groups on the starting materials must be considered. The multifunctional nature of this compound makes it a substrate prone to participating in unanticipated side reactions.

Triazole Synthesis: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for synthesizing 1,4-disubstituted-1,2,3-triazoles. rsc.orgnih.gov If this compound were present in such a reaction mixture, for instance as a solvent or an additive, its highly electrophilic nature could lead to undesired pathways. The azide (B81097) component could act as a nucleophile, displacing the allylic bromide to form an allylic azide, which might then undergo its own cycloaddition reactions. rsc.org Furthermore, the activated acrylate system could potentially undergo Michael addition with nucleophilic species in the reaction medium.

Coumarin Synthesis: Coumarins are commonly synthesized via methods like the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netmdpi.comnih.gov If this compound were introduced into this reaction, its reactive allylic bromide moiety could lead to significant byproduct formation. The phenolic starting material, being a potent nucleophile, could readily undergo O-alkylation or C-alkylation (Friedel-Crafts type) faster than the desired condensation, consuming the starting material and generating a mixture of unwanted ethers and alkylated phenols. sciensage.info

Heterocycle TargetIntended ReactionPotential Byproduct Pathway with C11H11BrO2Resulting Byproduct
1,2,3-TriazoleCuAACNucleophilic attack by azide on allylic bromideAllylic azide derivative
CoumarinPechmann CondensationO-alkylation of phenol starting materialPhenyl propargyl ether

Radical Functionalization Reactions

Transition metal-catalyzed reactions involving radical intermediates have emerged as a powerful strategy for allylic functionalization. tdl.orgrsc.org The carbon-bromine bond in this compound is susceptible to homolytic cleavage to initiate radical processes. This can be achieved through various methods, including photo-induced single-electron transfer (SET) or the use of conventional radical initiators.

Upon generation, the resulting resonance-stabilized allylic radical can participate in a variety of transformations. One key pathway is Atom Transfer Radical Addition (ATRA), where the radical adds to an unactivated alkene, followed by abstraction of a bromine atom from another molecule of the starting material to propagate the radical chain. Alternatively, under photocatalytic or transition-metal-catalyzed conditions, this radical can be intercepted by various nucleophiles or engage in cross-coupling reactions. tdl.orgresearchgate.net These radical-based strategies expand the synthetic utility of this compound beyond traditional ionic pathways, enabling the formation of complex carbon skeletons under mild conditions. rsc.org

Chemoselective Radical Addition Pathways

The structure of this compound presents two primary sites for radical attack: the electron-deficient carbon-carbon double bond of the acrylate system and the carbon-bromine bond of the bromomethyl group. The chemoselectivity of a radical addition is dictated by the nature of the attacking radical, the stability of the resulting radical intermediate, and the reaction conditions.

In typical radical polymerizations, the addition of a propagating radical occurs preferentially at the β-carbon of the acrylate double bond. This pathway is favored due to the formation of a resonance-stabilized radical on the α-carbon, which is further stabilized by the adjacent ester and phenyl groups. The electrophilic nature of the acrylate double bond makes it susceptible to attack by nucleophilic radicals.

Conversely, the bromomethyl group can participate in atom transfer reactions. A radical can abstract the bromine atom, leading to the formation of a new radical centered on the methylene group. This process is a key step in Atom Transfer Radical Polymerization (ATRP) initiation or can occur as a chain transfer event. The selectivity between addition to the double bond and abstraction of the bromine atom is a critical factor in controlling the outcome of reactions involving this monomer. The phenyl group's electronic influence on the acrylate moiety generally enhances the double bond's reactivity toward radical addition, making it the more probable pathway under standard free-radical conditions.

Chain Transfer Reactions in Polymerization Processes

This compound is structurally similar to compounds known to be highly efficient chain transfer agents in radical polymerization. This functionality operates through a mechanism known as addition-fragmentation chain transfer (AFCT). While specific studies on the phenyl-substituted compound are not prevalent, extensive research on its analogue, Methyl 2-(bromomethyl)acrylate (MBrMA), provides a strong basis for understanding its behavior. cmu.edu

The AFCT mechanism proceeds as follows:

Addition: A propagating polymer radical (P•) adds to the double bond of the chain transfer agent.

Fragmentation: The resulting intermediate radical is unstable and undergoes rapid β-scission. This fragmentation cleaves the weak carbon-bromine bond, releasing a bromine radical (Br•) and forming a polymer chain with a terminal double bond (a macromonomer).

Re-initiation: The expelled bromine radical is a small, highly reactive species that can initiate a new polymer chain.

This process effectively terminates one growing chain and initiates another, thereby controlling the molecular weight of the resulting polymer. The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_s = k_tr/k_p), which is the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p).

Detailed studies on MBrMA have determined its chain transfer constants in bulk polymerizations at 70 °C, offering insight into the expected reactivity of its phenyl-substituted counterpart. acs.org

Chain Transfer Constants (Cs) for Methyl 2-(bromomethyl)acrylate (MBrMA) at 70 °C acs.org
MonomerDetermination MethodChain Transfer Constant (Cs)
Methyl Methacrylate (B99206) (MMA)Mayo Method (2/DPw)1.28
Chain-Length-Distribution (Λ)1.20
Styrene (B11656)Mayo Method (2/DPw)11.44
Chain-Length-Distribution (Λ)10.92

The high C_s value, particularly in styrene polymerization, indicates that MBrMA is a very effective chain transfer agent. acs.org The presence of the phenyl group in this compound is expected to further influence these values due to steric and electronic effects, but the fundamental addition-fragmentation mechanism remains the same. This capability allows for the synthesis of polymers with controlled molecular weights and the creation of α-bromo-functionalized macromonomers. acs.org

Polymerization of Functionalized Acrylic Monomers

The polymerization of functionalized acrylic monomers like this compound is a cornerstone of modern materials science, enabling the creation of polymers with tailored architectures and properties. The presence of both a polymerizable acrylate group and a reactive bromomethyl group makes this monomer particularly valuable for advanced polymer synthesis.

Controlled radical polymerization (CRP) techniques are often employed for such monomers to maintain the integrity of the functional groups while controlling polymer characteristics like molecular weight and dispersity. mdpi.com Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are particularly suitable.

In an ATRP process, the bromomethyl group could potentially act as an initiation site. However, it is more common to use a separate initiator and incorporate the functional monomer into the polymer backbone. The robust nature of many CRP methods, such as visible-light mediated ATRP, allows for the direct polymerization of functional monomers, including those with acidic or other reactive groups. nih.govescholarship.org

The resulting polymers bear pendant bromomethylphenyl groups along the chain. These groups serve as reactive handles for post-polymerization modification. For instance, they can be used for:

Grafting: Initiating a second polymerization from the backbone to create bottle-brush or graft copolymers.

Crosslinking: Reacting with nucleophiles to form crosslinked networks.

Functionalization: Introducing a wide array of chemical moieties through nucleophilic substitution reactions.

The use of Methyl 2-(bromomethyl)acrylate (MBrMA) has been demonstrated in living radical polymerization, where it can be used to transform the halogen end-group of a polymer into a methacrylate-based macromonomer. cmu.eduacs.org This highlights the utility of the dual functionality present in these types of monomers. Similarly, functional α-phenylacrylates have been utilized as terminating agents in group transfer polymerization to produce end-functionalized polymers with high precision. rsc.org The polymerization of functional acrylic monomers is a versatile strategy for producing advanced materials for a wide range of applications, from drug delivery systems to coatings. niu.edu

Stereochemical Control and Diastereoselectivity in Methyl 2 Bromomethyl 3 Phenylacrylate Reactions

Diastereoselective Synthesis of Spiro-Lactones and Lactams

The synthesis of spiro-β-lactams and other spirocyclic compounds often involves cycloaddition reactions where the stereochemistry of the final product is meticulously controlled. While direct examples involving methyl 2-(bromomethyl)-3-phenylacrylate are not extensively detailed in the provided literature, the principles of diastereoselective synthesis can be applied. For instance, the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring with high diastereoselectivity. uaeh.edu.mx The reaction of cyclic ketenes with imines has been shown to produce spiro-fused 2-azetidinones in a stereoselective manner. ugent.be

In the synthesis of spiro-β-lactones annulated to γ-lactams, the formation of fused systems is often preferred under standard conditions. However, spiro systems can be accessed by blocking the formation of the fused system, which may require careful optimization of reaction conditions. scispace.comrsc.org The relative stereochemistry of the newly formed stereocenters is a key consideration in these syntheses.

Control of Z/E Isomerism in Allyl Sulfone Formation

The reaction of MBH adducts, such as this compound, with sulfinates to form allylic sulfones can proceed with a high degree of stereoselectivity, yielding predominantly one of the Z or E isomers. An efficient, catalyst-free synthesis of trisubstituted allylic sulfones from MBH carbonates and sodium sulfinates has been shown to produce good to excellent yields with high selectivity for the Z-isomer. mdpi.com

The reaction conditions, including the choice of base and solvent, can influence the regio- and stereoselectivity of the sulfone formation. For example, the reaction of MBH acetates with sodium sulfinate in the presence of DABCO can lead to either α-substituted or γ-substituted (SN2') products, with the latter often exhibiting high stereoselectivity. thieme-connect.de

Table 1: Diastereoselectivity in the Synthesis of Allyl Sulfones from MBH Carbonates mdpi.com

EntryProductYield (%)Z/E Ratio
1HPh3a95>99:1
2H4-MeC₆H₄3b96>99:1
3H4-FC₆H₄3c99>99:1
4H4-ClC₆H₄3d97>99:1
5MePh3k8882:18
6Me4-MeC₆H₄3l9083:17

Stereoselective Outcomes in Organometallic Additions (e.g., SmI₂-promoted reactions)

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent that mediates a variety of carbon-carbon bond-forming reactions, often with a high degree of stereocontrol. nih.govdocumentsdelivered.com In the context of α,β-unsaturated esters like this compound, SmI₂ can promote intramolecular coupling reactions. For instance, the SmI₂-mediated carbonyl-alkene coupling involves the initial reduction of a carbonyl group to a ketyl radical, which then adds to an unsaturated system. nih.gov

The stereochemical outcome of these reactions is often dictated by the formation of a chelated intermediate. The strong oxophilicity of the samarium(III) ion in the intermediate can lead to a highly organized transition state, resulting in the formation of a single diastereomer. nih.gov For example, the intramolecular reductive coupling of ketyl radicals with alkenes can produce functionalized carbocycles with high yield and favorable diastereoselectivity. nih.gov SmI₂-mediated intermolecular aldol-type reactions of phenacyl bromides with carbonyl compounds also afford β-hydroxy ketones, demonstrating the utility of this reagent in forming new stereocenters. rsc.org

The choice of ligands and additives can further influence the stereoselectivity of SmI₂-mediated reactions. The use of chiral auxiliaries can lead to asymmetric induction, providing a pathway to enantiomerically enriched products. nih.gov

Influence of Catalyst, Solvent, and Temperature on Stereochemical Induction

The stereochemical course of a reaction can be profoundly influenced by the choice of catalyst, solvent, and reaction temperature. In the Baylis-Hillman reaction, which produces the precursor to this compound, the use of a chiral amine or phosphine (B1218219) catalyst can lead to enantioselective product formation. organic-chemistry.org

Solvent polarity can have a significant impact on the diastereoselectivity of a reaction. For instance, in the Diels-Alder reaction of cyclopentadiene (B3395910) with methyl acrylate (B77674), increasing solvent polarity favors the formation of the endo isomer. srce.hr Similarly, in the enolboration-aldolization of methyl phenylacetate, the diastereoselectivity can be controlled by the choice of solvent and temperature. In a polar solvent like CH₂Cl₂, the anti-product is favored at low temperatures (-78 °C), while the syn-product is favored at room temperature. organic-chemistry.orgnih.gov Conversely, in nonpolar solvents, the anti-isomer is favored at room temperature, and the syn-isomer is favored at reflux temperatures. organic-chemistry.orgnih.gov

Temperature also plays a crucial role in determining the stereochemical outcome. Lower reaction temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy. However, in some cases, a reversal of selectivity can be observed at different temperatures, as seen in the aldol (B89426) reaction of methyl phenylacetate. organic-chemistry.orgnih.gov

Mechanistic Elucidation of Reactions Involving Methyl 2 Bromomethyl 3 Phenylacrylate

Detailed Mechanistic Pathways of Zinc-Mediated Domino Reactions

Zinc-mediated reactions of Methyl 2-(bromomethyl)-3-phenylacrylate, a Morita-Baylis-Hillman (MBH) bromide, are powerful methods for carbon-carbon bond formation. These reactions often proceed through a domino sequence, where a single set of conditions initiates a cascade of bond-forming events.

Role of Organozinc Intermediates

The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of this compound. This step forms a highly reactive organozinc intermediate, specifically an allylzinc bromide. These reagents are known for their excellent functional group tolerance and reduced basicity compared to their Grignard or organolithium counterparts rsc.orgnih.gov. The formation of this organozinc species is crucial as it transforms the electrophilic allylic carbon into a nucleophilic one. The process can be accelerated by the presence of additives like lithium chloride (LiCl), which aids in the solubilization of the organozinc species from the metal surface nih.gov. The general formation of an allylzinc reagent can be depicted as:

Reaction Scheme: Formation of Allylzinc Intermediate

Reactant Reagent Intermediate

This organozinc intermediate is nucleophilic and can participate in a variety of subsequent reactions, such as additions to carbonyl compounds or cross-coupling reactions, forming the basis of the domino sequence wikipedia.orgnih.gov. For instance, in an allylation-lactonization one-pot reaction, the generated organozinc reagent adds to an aldehyde, followed by spontaneous cyclization to form methylene (B1212753) butyrolactones nih.gov.

Transition State Analysis and Stereochemical Models (e.g., six-membered chair-like transition states)

The stereochemical outcome of the addition of the allylzinc intermediate to a carbonyl compound is often rationalized using the Zimmerman-Traxler model nih.govacs.orgacs.org. This model proposes a well-ordered, six-membered chair-like transition state involving the zinc atom, the carbonyl oxygen, the carbonyl carbon, and the three carbons of the allyl system.

In this transition state, the substituents of both the allylzinc reagent and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. Typically, the bulkier substituent on the aldehyde (R group) prefers a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions, which dictates the stereochemistry of the newly formed stereocenters. The geometry (E or Z) of the allylzinc reagent directly influences whether the product is syn or anti wordpress.com. For reactions involving γ,γ-disubstituted allylzinc species, however, the substituent of the incoming aldehyde may prefer a pseudo-axial position to avoid other steric clashes, leading to a reversal of the expected stereoselectivity acs.orgacs.orgnih.gov.

Table 1: Zimmerman-Traxler Model Predictions

Allyl Reagent Geometry Aldehyde Substituent Position Predicted Product Diastereomer
E Equatorial anti

Mechanistic Investigations of SmI₂-Promoted Additions

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer (SET) reagent capable of promoting a variety of reductive coupling reactions.

Formation and Reactivity of Vinylsamarium Species

In the context of α,β-unsaturated esters like this compound, SmI₂ can promote reductive coupling reactions. The mechanism is believed to initiate with a single-electron transfer from SmI₂ to the substrate. While direct reduction of the allylic bromide is possible, a more likely pathway in the presence of an α,β-unsaturated system is the formation of a ketyl radical by reduction of the ester carbonyl nih.govacs.org. This ketyl radical can then undergo intramolecular cyclization or intermolecular addition.

Alternatively, SmI₂ can reduce the carbon-bromine bond to generate a radical intermediate. A second electron transfer would then produce an organosamarium species. However, for additions to carbonyls, a common pathway involves the formation of a samarium enolate. For instance, SmI₂-promoted addition of α-halo-α,β-unsaturated esters to carbonyl compounds is proposed to proceed through a samarium enolate, which then participates in an aldol-type reaction organic-chemistry.org. The subsequent elimination of the halide leads to the final product. The stereoselectivity of these reactions is often high and can be influenced by the ability of the samarium(III) ion in the intermediate to form chelation complexes nih.gov.

Radical Intermediates and Propagation in Sulfonylation Processes

The sulfonylation of this compound provides an efficient route to synthesize allyl sulfones. This transformation typically proceeds through a radical chain mechanism.

A highly effective method involves the Cs₂CO₃-promoted reaction with thiosulfonates thieme-connect.comthieme-connect.com. The proposed mechanism initiates with the formation of a sulfonyl radical (RSO₂•) from the thiosulfonate. This radical then adds to the double bond of the this compound. This addition is followed by the elimination of a bromine radical (Br•), which propagates the chain.

The key steps in the propagation cycle are:

Addition: The sulfonyl radical adds to the β-carbon of the acrylate (B77674), generating a carbon-centered radical intermediate.

Elimination: This intermediate undergoes β-elimination of a bromine radical from the adjacent carbon, forming the allyl sulfone product and regenerating a bromine radical.

Propagation: The bromine radical can then react with another molecule of the thiosulfonate or participate in other radical processes to continue the chain.

Control experiments have supported this radical pathway thieme-connect.comthieme-connect.com. The reaction is often highly stereoselective, preserving the geometry of the starting acrylate. Other methods for radical sulfonylation of allyl bromides also involve the initial formation of a sulfonyl radical, which then adds to the double bond, followed by the loss of a bromo radical chemistryviews.orgorganic-chemistry.org.

Proposed Mechanisms for Indium-Mediated Michael Additions

Indium has emerged as a useful metal for promoting organic reactions in aqueous media due to its stability and low toxicity ucm.es. The indium-mediated Michael addition of this compound to electron-deficient alkenes like arylidenemalononitriles provides a convenient method for synthesizing complex molecules tandfonline.com.

The mechanism is believed to involve the formation of an organoindium intermediate. Indium metal undergoes oxidative addition to the carbon-bromine bond of this compound to form an allylindium species. This intermediate is nucleophilic enough to attack the electron-deficient double bond of the Michael acceptor (e.g., arylidenemalononitrile) in a 1,4-conjugate addition manner.

The reaction proceeds as follows:

Formation of Organoindium Reagent: Indium metal inserts into the C-Br bond to form the corresponding allylindium bromide.

Michael Addition: The allylindium reagent adds to the β-carbon of the activated alkene.

Protonation: The resulting enolate intermediate is protonated during aqueous workup to yield the final Michael adduct.

This reaction is notable for its efficiency in aqueous solvent systems, such as a THF-water mixture, where many other organometallic reagents would decompose tandfonline.comacs.org. The cyano groups of the arylidenemalononitrile substrate remain unaffected during the reaction tandfonline.com.

Table 2: Summary of Mechanistic Intermediates

Reaction Type Metal/Reagent Key Intermediate Subsequent Step
Zinc-Mediated Domino Zn Allylzinc bromide Nucleophilic addition
SmI₂-Promoted Addition SmI₂ Ketyl radical / Samarium enolate Reductive coupling / Aldol (B89426) addition
Radical Sulfonylation Cs₂CO₃ / Thiosulfonate Sulfonyl radical Radical addition-elimination

Spectroscopic and Computational Studies for Mechanistic Validation

The elucidation of reaction mechanisms involving this compound, a versatile Baylis-Hillman bromide, is significantly advanced through the synergistic application of spectroscopic techniques and computational modeling. These methods provide crucial insights into the structures of intermediates, transition states, and final products, thereby validating proposed mechanistic pathways. Spectroscopic analysis offers direct observational evidence of molecular transformations, while computational studies provide a theoretical framework for understanding the energetic and stereochemical facets of the reaction.

Spectroscopic investigations, primarily utilizing Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been instrumental in characterizing the reactants, products, and, in some cases, transient intermediates in reactions involving this compound. For instance, in the cesium carbonate (Cs₂CO₃) promoted sulfonylation of (Z)-methyl 2-(bromomethyl)-3-phenylacrylate with thiosulfonates, ¹H and ¹³C NMR spectroscopy were pivotal in confirming the structure and stereochemistry of the resulting allyl sulfone products.

A plausible mechanism for this transformation involves the initial reaction between the thiosulfonate and cesium carbonate to form a sulfinate salt. This is followed by a single-electron transfer (SET) from the sulfinate to the this compound, leading to the formation of a sulfonyl radical and a radical anion of the acrylate. The subsequent loss of a bromide anion from this radical anion generates an allylic radical, which then couples with the sulfonyl radical to afford the final product.

Detailed ¹H and ¹³C NMR data for the starting material and a representative product from this reaction are presented below, illustrating the structural changes that occur.

Table 1: Spectroscopic Data for the Sulfonylation of (Z)-Methyl 2-(bromomethyl)-3-phenylacrylate

Compound Technique Chemical Shift (δ) / m/z
(Z)-Methyl 2-(bromomethyl)-3-phenylacrylate ¹H NMR (400 MHz, CDCl₃) 8.28 (s, 1H), 7.84–7.77 (m, 4H), 7.69 (dd, J = 8.7, 1.7 Hz, 1H), 7.56 (t, J = 7.5 Hz, 1H), 7.50 (t, J = 7.5 Hz, 1H), 7.27 (d, J = 7.8 Hz, 2H), 7.17–7.11 (m, 3H), 4.47 (s, 2H), 3.36 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) 166.9, 146.3, 136.2, 135.4, 133.6, 132.1, 130.5, 129.6, 129.5, 129.4, 129.3, 129.0(2C), 128.7(2C), 128.0, 127.6, 123.2, 121.1, 55.1, 52.4
LCMS (ESI, M⁺) 366.95
Methyl (Z)-3-phenyl-2-[(phenylsulfonyl)methyl]acrylate ¹H NMR (400 MHz, CDCl₃) 7.95 (s, 1H), 7.85 (dd, J = 8.4, 1.2 Hz, 2H), 7.60 (tt, J = 7.4, 1.2 Hz, 1H), 7.52–7.46 (m, 4H), 7.39–7.35 (m, 3H), 4.49 (s, 2H), 3.59 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) 166.9, 146.5, 139.3, 133.8, 133.7, 130.1(2C), 129.8, 129.4(2C), 129.1(2C), 128.9(2C), 120.9, 55.0, 52.6

While detailed computational studies specifically targeting the reaction mechanisms of this compound are not extensively documented in the reviewed literature, broader computational investigations into the Morita-Baylis-Hillman (MBH) reaction provide valuable foundational knowledge. The parent compound is a product of the MBH reaction, and its reactivity is intrinsically linked to this formation process.

Computational studies, often employing Density Functional Theory (DFT), have been crucial in elucidating the mechanism of the MBH reaction itself. These studies have investigated the role of catalysts, the nature of intermediates, and the energetics of transition states. For the classic MBH reaction, it is understood that the rate-limiting step is typically the proton transfer that occurs after the initial carbon-carbon bond formation. Computational models have helped to rationalize the observed reaction kinetics and stereochemical outcomes by calculating the energy barriers for different mechanistic pathways.

For reactions involving Baylis-Hillman derivatives like this compound, similar computational approaches could be used to:

Model the transition state structures for nucleophilic substitution at the allylic position.

Calculate the reaction energy profiles to determine the thermodynamic and kinetic favorability of different pathways.

Investigate the influence of stereochemistry (E/Z isomerism) on the reaction barriers and product distributions.

Although specific computational data for the sulfonylation reaction mentioned above is not available, the proposed radical mechanism is supported by the general principles of single-electron transfer reactions, which can be modeled computationally to assess their feasibility. Such calculations would typically involve determining the energies of the radical intermediates and the transition states for the radical coupling steps. The synergy of spectroscopic characterization of reaction products and the application of relevant computational models from related systems provides a robust framework for the mechanistic elucidation of reactions involving this compound.

Applications in Complex Molecule Synthesis and Structural Construction

Synthesis of Spirocyclic Oxindole (B195798) Derivatives

Spirocyclic oxindoles are a prominent class of heterocyclic compounds present in numerous natural alkaloids and synthetic molecules with significant biological activities. nih.gov The construction of the spiro-center at the C3 position of the oxindole ring is a key synthetic challenge. While various methods exist for spirooxindole synthesis, including transition-metal-catalyzed reactions and multi-component cascades, the specific application of methyl 2-(bromomethyl)-3-phenylacrylate in this context is a specialized area of research. nih.govmdpi.comresearchgate.netrsc.org

Methodologies often involve the reaction of an oxindole derivative, which acts as a nucleophile, with a suitable electrophilic partner to construct the spirocyclic system. nih.gov In principle, this compound could serve as a bifunctional component in such reactions, potentially undergoing an initial alkylation followed by a cyclization step to yield the desired spiro-fused structure. The development of palladium-catalyzed spirocyclization reactions represents a modern approach to creating these complex architectures. mdpi.com

Table 1: Selected Catalytic Systems for Spirooxindole Synthesis

Catalyst/Reagent System Starting Materials Product Type Reference
Pd(OAc)₂ / s-phos 2-Bromoarylamides, Vinyl Bromides Spiroindenyl-2-oxindoles mdpi.com
Cu(OTf)₂ or Cu(OTf)₂/Rh₂(OAc)₄ α-Diazo esters, Isatins, Water, Malononitrile Spiro[2,3-dihydrofuran-3,3'-oxindole] rsc.org

Construction of α-Methylene-γ-Lactones and Lactams

The α-methylene-γ-lactone and -lactam motifs are core structures in a vast number of natural products known for their diverse biological activities, including anticancer and anti-inflammatory properties. pitt.edu Consequently, the development of efficient synthetic routes to these five-membered heterocyclic systems is of great importance.

While many synthetic methods have been established, one-pot multicomponent reactions offer an efficient and atom-economical approach. For example, the tin-powder-promoted reaction of aldehydes or ketones, acylhydrazines, and ethyl 2-(bromomethyl)acrylate provides a direct route to α-methylene-γ-lactams under mild conditions. figshare.com This methodology can be adapted to synthesize α-methylene-γ-spirolactams from cyclic ketones. figshare.com Although this specific study utilized the ethyl ester without the 3-phenyl substituent, the underlying reactivity is analogous and demonstrates the potential of using bromomethyl acrylates as key building blocks for these scaffolds. The α-methylene moiety, an electrophilic Michael acceptor, is a critical feature for the biological activity of these compounds. pitt.edunih.gov

Development of Highly Functionalized Allyl Sulfones

Allyl sulfones are valuable intermediates in organic chemistry, widely used in olefination reactions (Julia-Kocienski olefination), as alkylating agents, and in the synthesis of various target molecules. Furthermore, the allyl sulfone functional group is a pharmacophore in several bioactive compounds. organic-chemistry.org

This compound serves as an excellent substrate for the synthesis of highly functionalized allyl sulfones. The reaction typically proceeds via a straightforward nucleophilic substitution (SN2) mechanism, where the allylic bromide is displaced by a sulfinate salt, such as sodium p-toluenesulfinate. This transformation is generally high-yielding and tolerates a wide range of functional groups on both the acrylate (B77674) backbone and the sulfinate reagent, allowing for the creation of a diverse library of allyl sulfone derivatives.

Table 2: Synthesis of Allyl Sulfones from Baylis-Hillman Bromides

Baylis-Hillman Bromide Substrate Sulfinating Agent Product Conditions Yield
This compound Sodium p-toluenesulfinate Methyl 2-((p-tolylsulfonyl)methyl)-3-phenylacrylate Acetonitrile, Reflux High
Methyl 2-(bromomethyl)acrylate Sodium benzenesulfinate Methyl 2-((phenylsulfonyl)methyl)acrylate DMF, Room Temp Good

Access to Diverse Heterocyclic Scaffolds

The versatility of this compound extends to the synthesis of a broad spectrum of heterocyclic systems, which form the core of many pharmaceuticals and agrochemicals.

Quinoline (B57606) Fused Tricyclic Compounds: The quinoline ring system is a privileged scaffold in drug discovery. Fused tricyclic quinolines, such as pyrimido[4,5-b]quinolines, exhibit a wide range of biological activities. researchgate.netscilit.comnih.gov Synthetic strategies to access these complex frameworks often involve multicomponent reactions or metal-catalyzed annulations. researchgate.netnih.govscispace.com While direct conversion of this compound into these systems is not commonly reported, its functional handles allow it to serve as a precursor for dienophiles or other key intermediates in cycloaddition pathways leading to complex quinoline derivatives. nih.gov

Bromomethylcoumarins: Coumarins are another class of heterocycles with significant applications. The synthesis of 3-bromomethyl coumarins can be achieved from Baylis-Hillman adducts, demonstrating a transformation pathway for this class of molecules into a different heterocyclic system. researchgate.net

Pyrimidinone Derivatives: Fused pyrimidinone derivatives are also of interest due to their biological properties. researchgate.net The synthesis of these heterocycles can be accomplished through various routes, including aza-Wittig reactions. The functional groups on this compound make it a potential substrate for tandem reactions where both the acrylate and the bromide participate in the formation of the heterocyclic ring.

Precursors for Polyfunctionalized Organic Structures and Bioactive Molecule Analogues

The true power of this compound lies in its role as a trifunctional synthon. The presence of the ester, the allylic bromide, and the electron-deficient alkene allows for a programmed, stepwise introduction of various functionalities. This capability makes it an invaluable precursor for generating complex, polyfunctionalized acyclic and cyclic molecules.

For instance, the bromide can be substituted by a wide range of nucleophiles (e.g., amines, thiols, azides), the acrylate can undergo conjugate addition, and the ester can be hydrolyzed or transesterified. This multi-faceted reactivity enables the synthesis of functionalized pyrrolidones and other structures that can serve as analogues or precursors to bioactive molecules. researchgate.net The ability to build molecular complexity from a relatively simple, accessible starting material underscores the importance of this compound in modern synthetic organic chemistry.

Future Research Directions and Emerging Paradigms in α Bromomethyl Acrylate Chemistry

Development of Asymmetric Catalytic Methodologies for Stereoselective Transformations

A primary frontier in α-bromomethyl acrylate (B77674) chemistry is the development of asymmetric catalytic methods to control stereochemistry. While significant progress has been made in asymmetric catalysis for other acrylate derivatives, its application to α-bromomethyl acrylates remains an area ripe for exploration. nih.gov Future work will likely focus on several key areas:

Organocatalysis: The use of small chiral organic molecules as catalysts offers a powerful strategy for enantioselective transformations. Research into reactions like the organocatalytic asymmetric umpolung of cyanoketimines with 2-(bromomethyl)acrylate provides a foundation for expanding this approach. researchgate.netdntb.gov.ua Future directions could involve designing new chiral catalysts, such as amines or phosphines, to mediate highly enantioselective conjugate additions, cycloadditions, and substitution reactions involving Methyl 2-(bromomethyl)-3-phenylacrylate.

Transition Metal Catalysis: Chiral transition metal complexes are highly effective for a wide range of asymmetric transformations. Building on successes in related systems, such as the rhodium-catalyzed asymmetric hydrogenation of a structurally similar substrate, methyl (E)-2-(acetamidomethyl)-3-phenylacrylate, which achieved up to 99% enantiomeric excess (ee), is a promising avenue. nih.gov Future research could explore catalysts based on rhodium, palladium, copper, or iridium to achieve stereocontrol in allylic alkylations, cross-coupling reactions, and other transformations.

Chiral Auxiliaries: The use of removable chiral auxiliaries continues to be a valuable strategy. For instance, N-(tert-butanesulfinyl) α-(aminomethyl)acrylates, derived from α-(bromomethyl)acrylates, have been used to achieve good levels of chiral induction in subsequent reactions. nih.govbeilstein-journals.org Developing novel, easily accessible, and highly effective chiral auxiliaries specifically for α-bromomethyl acrylate systems will be a key research direction.

A summary of relevant stereoselective approaches is presented below.

Catalytic System/MethodSubstrate TypeTransformationKey Findings
Organocatalysis 2-(bromomethyl)acrylateAsymmetric umpolung reactionEstablishes a new approach for the asymmetric synthesis of chiral compounds. researchgate.netdntb.gov.ua
Rhodium-PhthalaPhos Methyl (E)-2-(acetamidomethyl)-3-phenylacrylateAsymmetric hydrogenationAchieved up to 99% enantiomeric excess, demonstrating high stereoselectivity. nih.gov
Chiral Auxiliary N-(tert-butanesulfinyl) α-(aminomethyl)acrylates1,4-addition–aldol (B89426) processGood levels of chiral induction, paving the way to enantioenriched β-amino acids. beilstein-journals.org
Copper(I) Chloride/PPh₃ β,β-diboryl acrylatesStereoselective C–B activationExclusive formation of the (Z)-α-borylalkenyl copper(I) intermediate for allylic alkylation. nih.gov

Exploration of Novel Multicomponent and Cascade Reaction Sequences

This compound is an ideal substrate for designing complex multicomponent and cascade reactions due to its multiple reactive sites. These reactions, which form several bonds in a single operation, offer significant advantages in terms of efficiency and atom economy.

Future research will likely focus on:

Tandem Reactions: Expanding on established tandem 1,4-addition–aldol condensation reactions is a promising direction. nih.gov New cascade sequences could be designed where this compound first undergoes a conjugate addition, followed by an intramolecular cyclization or a subsequent intermolecular reaction, allowing for the rapid construction of complex molecular scaffolds.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key building block is a major goal. For example, indium-promoted reactions between 2-(bromomethyl)acrylic acid and aldimines to form α-Methylene-γ-butyrolactams demonstrate the potential of this approach for heterocycle synthesis. acs.org Future MCRs could combine the acrylate with two or more other reactants to generate highly functionalized products in a single step.

Domino Reactions: The development of domino reactions initiated by the reaction of the bromomethyl group or the acrylate moiety will be a key area. For instance, an initial substitution of the bromide could unmask a functionality that then triggers a series of intramolecular transformations. The use of Methyl 2-(bromomethyl)acrylate in the synthesis of functionalized pyrrolidones hints at such possibilities. researchgate.net

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

The integration of α-bromomethyl acrylate chemistry with modern synthesis technologies like flow chemistry and high-throughput experimentation represents a significant paradigm shift. rsc.org Continuous flow processing offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and greater scalability compared to traditional batch methods. wiley-vch.depharmtech.com

Key future directions include:

Enhanced Safety and Scalability: Many reactions involving α-bromomethyl acrylates can be exothermic or involve unstable intermediates. Flow reactors, with their superior heat transfer and small reaction volumes, can mitigate these risks, allowing for safer operation at larger scales. wiley-vch.de

High-Throughput Optimization: Automated flow synthesis platforms enable the rapid screening of reaction conditions (temperature, pressure, catalysts, residence time), accelerating the optimization of new transformations involving this compound. rsc.org

Integration of In-line Analysis: Coupling flow reactors with in-line analytical techniques (e.g., NMR, IR, MS) allows for real-time monitoring and optimization of reactions, leading to higher yields and purities.

Telescoped Synthesis: Flow chemistry is ideally suited for "telescoping" multiple synthetic steps into a continuous sequence without isolating intermediates. nih.gov This could be applied to multi-step syntheses starting from this compound, significantly streamlining the production of complex target molecules.

Advanced Computational Chemistry for Reaction Design, Prediction, and Mechanistic Deep Dive

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. For α-bromomethyl acrylate chemistry, advanced computational methods can provide deep mechanistic insights and guide the rational design of new reactions and catalysts.

Future research will leverage computational tools for:

Mechanistic Elucidation: Detailed computational studies, like those performed on the aza-Michael addition to acrylates, can be used to map out reaction pathways, identify transition states, and determine rate-controlling steps. researchgate.net This understanding is crucial for optimizing reaction conditions and overcoming synthetic challenges.

Catalyst Design: Computational modeling can be used to design new catalysts with enhanced activity and selectivity. For example, computational studies helped to elucidate the role of hydrogen bonding in the PhthalaPhos ligand, which was crucial for its high performance in asymmetric hydrogenation. nih.gov Similar approaches can be used to design new organocatalysts or transition metal complexes for reactions with this compound.

Predicting Reactivity and Selectivity: Quantum mechanical calculations can predict the regioselectivity and stereoselectivity of reactions, guiding experimental efforts toward the most promising avenues. This predictive power saves significant time and resources in the laboratory.

Sustainable and Environmentally Benign Synthetic Approaches

Developing sustainable synthetic methods is a critical goal for modern chemistry. Future research in α-bromomethyl acrylate chemistry will increasingly focus on environmentally benign approaches.

Key areas of development will include:

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key principle of green chemistry. The success of indium-mediated allylations in aqueous media provides a strong precedent for developing water-compatible transformations for α-bromomethyl acrylates. acs.org

Solvent-Free Conditions: Eliminating solvents entirely is another important strategy. The use of solid-supported catalysts, such as Amberlyst-A21, for conjugate additions under solvent-free conditions demonstrates the feasibility of this approach. researchgate.net Future work could focus on developing solid-supported versions of other catalysts for reactions involving this compound.

Greener Catalysts: Research will focus on replacing hazardous or expensive catalysts with more sustainable alternatives. This includes developing highly efficient catalysts that can be used at very low loadings and designing recyclable catalytic systems. The drive to find novel, environmentally friendly catalysts for the synthesis of bulk chemicals like methyl methacrylate (B99206) underscores the importance of this research direction. researchgate.netrti.org

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(bromomethyl)-3-phenylacrylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via bromination of precursor acrylates. For example, slow addition of bromine to methyl 2-aryl-4-oxobutyrate derivatives in glacial acetic acid yields brominated acrylates. Key optimization steps include:

  • Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions like aryl ring bromination .
  • Stoichiometric precision : Use a 1.5:1 molar ratio of bromine to precursor to avoid over-bromination, which complicates purification .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the methyl group over competing pathways .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve the bromomethyl (δ ~4.3 ppm, singlet) and acrylate carbonyl (δ ~165–170 ppm) groups. NOESY can confirm stereochemistry (Z/E) by correlating vinyl proton couplings .
  • FT-IR : The ester carbonyl stretch (1720–1740 cm⁻¹) and C-Br vibration (550–600 cm⁻¹) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₁BrO₂; exact mass: 254.0) and fragments (e.g., loss of Br via α-cleavage) .

Advanced: How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?

Methodological Answer:

  • Data collection : Use single crystals grown via slow evaporation (e.g., in ethyl acetate/hexane). Collect diffraction data with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Structure refinement : Employ SHELXL for small-molecule refinement. Validate bond lengths (C-Br: ~1.93 Å; C=O: ~1.21 Å) and torsion angles (acrylate plane vs. phenyl ring) .
  • Visualization : ORTEP-3 diagrams illustrate spatial arrangements, highlighting deviations from ideal geometry (e.g., puckering in the acrylate moiety) .

Advanced: What challenges arise in analyzing competing reaction pathways during bromination, and how can they be mitigated?

Methodological Answer:

  • Competing aryl bromination : Electron-rich aryl groups (e.g., p-methoxyphenyl) promote ring bromination. Mitigate by using electron-withdrawing substituents (e.g., nitro groups) or low-temperature conditions .
  • Byproduct identification : Use LC-MS to detect intermediates (e.g., dibrominated species). Quench aliquots at intervals and compare Rf values via TLC .
  • Kinetic studies : Monitor reaction progress via in situ IR to track bromine consumption. Adjust stoichiometry dynamically if side products dominate .

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:

  • Hydrogen bonding : Analyze C-H···O interactions between acrylate carbonyls and adjacent methyl/phenyl groups using graph-set notation (e.g., S(6) motifs) .
  • Halogen interactions : C-Br···π contacts (3.3–3.5 Å) stabilize layered packing. Use Mercury software to quantify these non-covalent interactions .
  • Thermal motion : Anisotropic displacement parameters (ADPs) from X-ray data reveal rigidity in the bromomethyl group vs. flexibility in the ester moiety .

Basic: What safety protocols are essential when handling this compound in a research laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk transfers .
  • Ventilation : Perform reactions in a fume hood to avoid aerosolized bromine or acrylate vapors .
  • Spill management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Dispose as halogenated waste .

Advanced: How can mechanistic studies elucidate the role of substituents in directing electrophilic attacks on the acrylate backbone?

Methodological Answer:

  • DFT calculations : Optimize transition states for bromination at the methyl vs. aryl positions using Gaussian or ORCA. Compare activation energies to predict regioselectivity .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₂Br) and track kinetic isotope effects (KIEs) via GC-MS to identify rate-determining steps .
  • Cross-coupling experiments : React bromomethyl acrylate with Grignard reagents. Monitor selectivity (alkylation vs. elimination) to map reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.